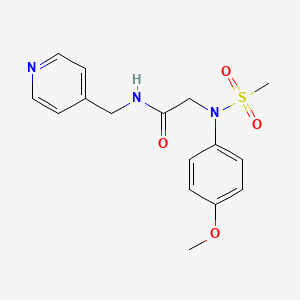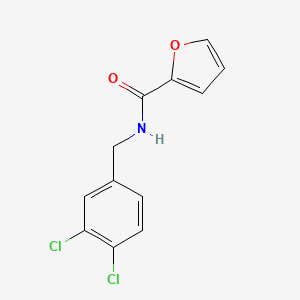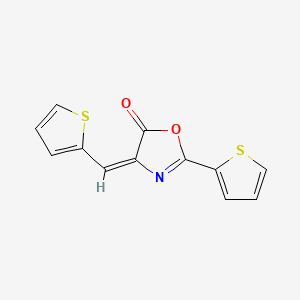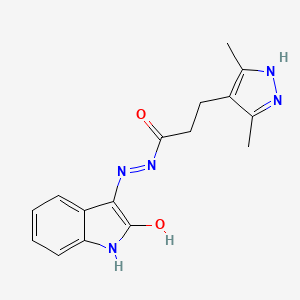
1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine class of drugs. BZP has been used as a recreational drug due to its stimulant and euphoric effects. However, in recent years, BZP has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine acts as a stimulant by increasing the levels of dopamine and serotonin in the brain. 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine achieves this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter levels results in an increase in neuronal activity, leading to the stimulant effects of 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine.
Biochemical and Physiological Effects
1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine has been shown to have a range of biochemical and physiological effects. 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine has also been shown to increase the levels of glucose and free fatty acids in the blood. These effects are consistent with the stimulant effects of 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine has several advantages for use in lab experiments. 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine is a well-established compound with a known synthesis method and has been extensively studied in the literature. 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine is also relatively inexpensive and easy to obtain. However, 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine has some limitations for use in lab experiments. 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine is a controlled substance in many countries and requires a license to handle. 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine also has potential health risks, such as cardiovascular complications, and must be handled with care.
Zukünftige Richtungen
There are several future directions for research on 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine. One area of research is the potential therapeutic applications of 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine in the treatment of neurological and psychiatric disorders. Further research is needed to determine the safety and efficacy of 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine as a treatment for these disorders. Another area of research is the development of new analogs of 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine with improved pharmacological properties. Finally, research is needed to determine the long-term effects of 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine use on the brain and body.
Conclusion
In conclusion, 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine, or 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine, has potential therapeutic applications in the treatment of neurological and psychiatric disorders. 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine acts as a stimulant by increasing the levels of dopamine and serotonin in the brain. 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine has several advantages for use in lab experiments but also has potential health risks. Future research is needed to determine the safety and efficacy of 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine as a treatment for various disorders and to develop new analogs with improved pharmacological properties.
Synthesemethoden
1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine can be synthesized by reacting 2-bromobenzyl chloride with N-methylpiperazine in the presence of sodium hydride and dimethyl sulfoxide. The resulting compound is then treated with methanesulfonyl chloride to produce 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine. This synthesis method has been well-established in the literature and can be easily replicated in the laboratory.
Wissenschaftliche Forschungsanwendungen
1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. For example, 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine has been investigated as a potential treatment for attention-deficit/hyperactivity disorder (ADHD) due to its stimulant effects. 1-(2-bromobenzyl)-4-(methylsulfonyl)piperazine has also been studied as a potential treatment for depression and anxiety disorders due to its ability to increase the levels of neurotransmitters such as dopamine and serotonin in the brain.
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZNDWFXOGQRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzyl)-4-(methylsulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5797725.png)

![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5797731.png)


![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)

![2,3,4,7,8,9,10,11-octahydro-1H-cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine](/img/structure/B5797765.png)
![4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine](/img/structure/B5797772.png)
![N-[3-(butyrylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5797778.png)
![N'-[(4-iodobenzoyl)oxy]-2-(4-methylphenyl)ethanimidamide](/img/structure/B5797784.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5797799.png)